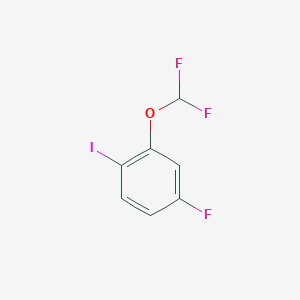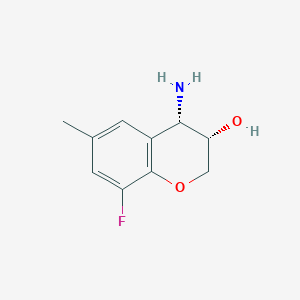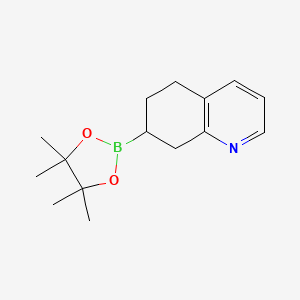
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is an organic compound that features a boronate ester group attached to a tetrahydroquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Boronate Ester Formation: The introduction of the boronate ester group is usually done via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated tetrahydroquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline.
Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline.
Substitution: Various substituted tetrahydroquinoline derivatives, depending on the coupling partner used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is used as a building block for the construction of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The tetrahydroquinoline ring is a common motif in many biologically active molecules, and the boronate ester group can be used to introduce various functional groups that enhance biological activity.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the design of new materials.
Mécanisme D'action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group reacts with a halogenated compound in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the tetrahydroquinoline ring can interact with various molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
Compared to similar compounds, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is unique due to its tetrahydroquinoline ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable building block in various synthetic applications.
Propriétés
Formule moléculaire |
C15H22BNO2 |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-6,9,12H,7-8,10H2,1-4H3 |
Clé InChI |
XRYAWDUTVCTUCJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCC3=C(C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


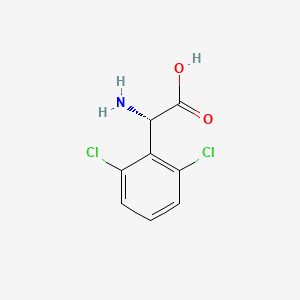
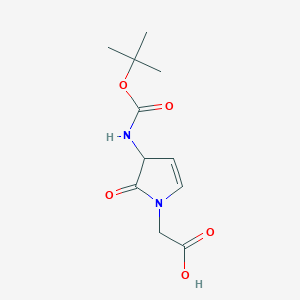

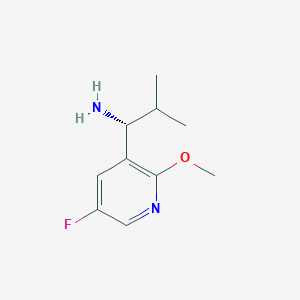
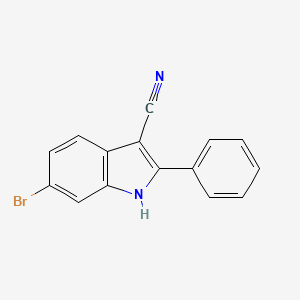
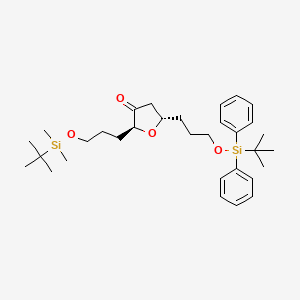
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13054720.png)
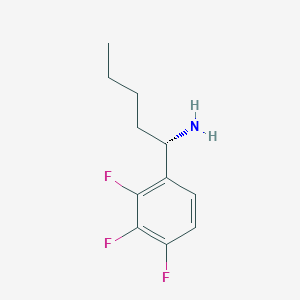

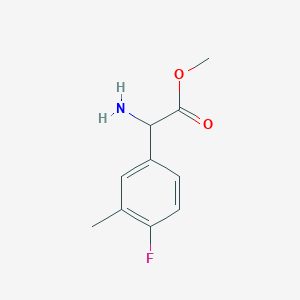
![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
